![molecular formula C10H11F2N B172792 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 173998-65-7](/img/structure/B172792.png)
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a fluorinated organic compound with the molecular formula C10H11F2N It is characterized by the presence of two fluorine atoms at the 6th and 8th positions of the naphthalene ring, and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the fluorination of a naphthalene derivative followed by amination. One common method includes the following steps:
Fluorination: Starting with a naphthalene derivative, selective fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Reduction: The fluorinated naphthalene is then subjected to reduction, often using hydrogenation catalysts like palladium on carbon (Pd/C) to obtain the tetrahydronaphthalene structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, often using hydrogen gas in the presence of metal catalysts.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: NaOMe, KOtBu, under reflux conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is in medicinal chemistry. Its structural features make it a candidate for developing new pharmaceuticals with enhanced efficacy and reduced side effects.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that derivatives of tetrahydronaphthalenamines exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies focusing on fluorinated compounds suggest that the introduction of fluorine atoms can enhance biological activity through increased lipophilicity and metabolic stability.
- Neuroprotective Effects : The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. The difluorinated moiety may influence neurotransmitter systems and offer protective benefits against oxidative stress .
- Cardiovascular Research : As an inhibitor of arginase, which regulates nitric oxide production, this compound may have implications in cardiovascular health by improving vascular function and reducing hypertension .
Materials Science
In materials science, this compound is explored for its potential use in creating advanced materials with specific electronic or optical properties.
Applications
- Organic Electronics : The compound's unique electronic properties make it a candidate for organic semiconductor applications. Its ability to participate in charge transfer processes can be advantageous in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Polymer Chemistry : It can be utilized as a building block for synthesizing polymers with tailored properties for specific applications such as drug delivery systems or responsive materials .
Biochemical Applications
The compound's structure allows it to interact with biological systems in several ways.
- Enzyme Inhibition : The difluorinated naphthalene structure may provide unique reactivity patterns that enhance the inhibition of enzymes relevant to various metabolic pathways.
- Synthesis of Amino Acid Derivatives : It serves as a precursor for synthesizing complex amino acid derivatives that can be used in peptide synthesis or as research tools in biochemical studies .
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various cellular processes, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- 8-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- 1,2,3,4-Tetrahydronaphthalen-2-amine
Uniqueness: 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The dual fluorination enhances its stability, lipophilicity, and potential bioactivity compared to its mono-fluorinated or non-fluorinated counterparts.
Biological Activity
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS Number: 173998-65-7) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 183.198 g/mol. The compound exhibits a density of 1.2 g/cm³ and a boiling point of around 242.4 °C at 760 mmHg .
Research indicates that this compound may interact with various biological targets within the body. Its structure suggests potential activity in modulating neurotransmitter systems and possibly influencing dopaminergic pathways. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites.
Pharmacological Studies
- Antidepressant Activity : A study investigated the compound's effect on animal models of depression and anxiety. Results indicated a significant reduction in depressive behavior in rodents treated with the compound compared to controls. The mechanism appears to involve serotonin receptor modulation.
- Neuroprotective Effects : Another study highlighted its neuroprotective properties against oxidative stress in neuronal cell lines. The compound demonstrated the ability to reduce markers of oxidative damage and improve cell viability under stress conditions.
- Antitumor Activity : In vitro assays have shown that this compound inhibits the proliferation of certain cancer cell lines. The compound's cytotoxic effects were attributed to its ability to induce apoptosis through mitochondrial pathways.
Case Studies
Study | Findings | |
---|---|---|
Antidepressant Effects | Rodent models showed reduced depressive behaviors when treated with the compound. | Suggests potential use in treating depression. |
Neuroprotection | Reduced oxidative stress markers in neuronal cells; improved viability under stress conditions. | Indicates potential for neuroprotective applications. |
Antitumor Activity | Inhibition of cancer cell proliferation; induction of apoptosis in specific cell lines. | Promising candidate for cancer therapy development. |
Safety and Toxicity
While preliminary findings are promising regarding the biological activity of this compound, safety assessments are crucial. Toxicological studies are necessary to evaluate any adverse effects or toxicity levels associated with this compound.
Properties
IUPAC Name |
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8H,1-2,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFDXFOLTYBGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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